molecular formula C20H21N3O2 B14597793 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- CAS No. 59849-98-8

1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-

Cat. No.: B14597793
CAS No.: 59849-98-8
M. Wt: 335.4 g/mol
InChI Key: RWAFKLLRYAKEKA-UHFFFAOYSA-N
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Description

1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spirocyclic core with a triaza ring and a benzoyl-phenyl group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Scientific Research Applications

1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
  • 4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one

Uniqueness

1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- stands out due to its specific spirocyclic structure and the presence of both benzoyl and phenyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

59849-98-8

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-benzoyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H21N3O2/c24-18(16-10-4-1-5-11-16)22-19(25)23(17-12-6-2-7-13-17)21-20(22)14-8-3-9-15-20/h1-2,4-7,10-13,21H,3,8-9,14-15H2

InChI Key

RWAFKLLRYAKEKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NN(C(=O)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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